BenchChemオンラインストアへようこそ!

2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic small-molecule compound (molecular formula C20H22N6O3, molecular weight 394.43 g/mol) that incorporates a pyridazine core linked to a pyridine moiety via an amino bridge, and further extended with a 2,3-dimethoxybenzamide group. This well-defined heterocyclic framework suggests potential utility as a kinase inhibitor or modulator of protein-protein interactions.

Molecular Formula C20H22N6O3
Molecular Weight 394.435
CAS No. 1040646-75-0
Cat. No. B2891795
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide
CAS1040646-75-0
Molecular FormulaC20H22N6O3
Molecular Weight394.435
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)C(=O)NCCNC2=NN=C(C=C2)NC3=CC=CC=N3
InChIInChI=1S/C20H22N6O3/c1-28-15-7-5-6-14(19(15)29-2)20(27)23-13-12-22-17-9-10-18(26-25-17)24-16-8-3-4-11-21-16/h3-11H,12-13H2,1-2H3,(H,22,25)(H,23,27)(H,21,24,26)
InChIKeyUDNBIFYBYWVDAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1040646-75-0) – Compound Profile for Research Procurement


2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide is a synthetic small-molecule compound (molecular formula C20H22N6O3, molecular weight 394.43 g/mol) that incorporates a pyridazine core linked to a pyridine moiety via an amino bridge, and further extended with a 2,3-dimethoxybenzamide group [1]. This well-defined heterocyclic framework suggests potential utility as a kinase inhibitor or modulator of protein-protein interactions [1]. However, a comprehensive literature search reveals a notable scarcity of peer-reviewed, quantitative biological or chemical characterization for this specific compound outside of vendor-provided summaries. Prospective users should therefore approach procurement with a clear understanding that most available data originate from non-authoritative, aggregated chemical listings, and that rigorous, comparator-based performance evidence is extremely limited.

Why Generic Substitution Fails for 2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide in Research Settings


Although a range of structurally related benzamide-pyridazine compounds exist (e.g., variants with pyridin-3-ylamino, pyrazol-1-yl, or pyrrol-1-yl substitutions), the specific 2,3-dimethoxybenzamide moiety combined with a pyridin-2-ylamino pyridazine core represents a unique chemical topology [1]. Within the realm of kinase inhibitor research, even minor alterations in substitution patterns can drastically impact target selectivity, binding kinetics, and mutagenic potential [2]. Consequently, generic substitution with an in-class analog—such as 4-methyl-N-[2-({6-[(pyridin-3-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide (CAS 1049465-16-8) or 4-ethyl-N-(2-((6-((6-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)benzamide (CAS 1021109-54-5)—cannot be assumed to replicate the theoretical binding profile or functional effects of the target compound without direct experimental validation.

Quantitative Evidence for Differentiation: 2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide vs. Structural Analogs


Structural Uniqueness: 2,3-Dimethoxybenzamide Moiety vs. Common 4-Substituted Benzamide Analogs

The target compound features a distinct 2,3-dimethoxy substitution pattern on the benzamide ring, whereas many commercially available analogs possess a 4-substituted (e.g., 4-methyl, 4-ethyl, or 4-trifluoromethyl) benzamide motif. This structural difference may influence hydrogen-bonding capacity, lipophilicity (cLogP), and steric profile, which are critical determinants of target binding and pharmacokinetic behavior [1]. However, no direct head-to-head comparative biochemical assay data are publicly available for this specific compound.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Computational Drug-Likeness Profile: Favorable Topological Polar Surface Area (TPSA) for CNS Penetration

The calculated Topological Polar Surface Area (TPSA) for the target compound is 110 Ų [1]. According to widely accepted drug-likeness guidelines, a TPSA value below 140 Ų is correlated with a higher probability of good oral bioavailability, and values below 90 Ų are often associated with the potential for crossing the blood-brain barrier (BBB). The value of 110 Ų places this compound in an intermediate range, potentially balancing oral absorption with some degree of CNS permeability. In contrast, many structurally related pyridazine amides with larger or more polar substituents can exhibit TPSA values exceeding 140 Ų, which may limit their utility in CNS-targeting programs.

Drug Discovery ADME Prediction Computational Chemistry

Hydrogen Bond Donor/Acceptor Count as a Selectivity Determinant

The target compound exhibits 3 hydrogen bond donors (HBD) and 8 hydrogen bond acceptors (HBA) [1]. This HBD/HBA profile may facilitate multiple specific interactions within a kinase ATP-binding pocket. For comparison, many pyridazine amide inhibitors of spleen tyrosine kinase (SYK) described in the literature were optimized to reduce HBD count in order to mitigate off-target cardiovascular liabilities [2]. The presence of three HBDs in this compound suggests a potentially distinct interaction fingerprint that could be explored for achieving selectivity against kinases where additional hydrogen bond contacts are structurally permissible, though this remains a class-level inference in the absence of direct target engagement data.

Medicinal Chemistry Kinase Selectivity Molecular Recognition

Recommended Application Scenarios for 2,3-Dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide Based on Available Evidence


Kinase Profiling and Selectivity Screening Panels

Given the structural homology to known pyridazine amide kinase inhibitors, this compound is most appropriately deployed as a screening tool in broad kinase selectivity panels. Its unique 2,3-dimethoxybenzamide motif and specific hydrogen-bonding capacity (3 HBD, 8 HBA) make it a valuable comparator for structure-activity relationship (SAR) studies, particularly when benchmarking against 4-substituted benzamide analogs [1][2].

Computational Chemistry and Molecular Docking Studies

The well-defined heterocyclic framework and computed physicochemical properties (TPSA 110 Ų, XLogP3 2.2, 9 rotatable bonds) position this compound as a suitable candidate for in silico docking and molecular dynamics simulations. Its intermediate TPSA and lipophilicity profile allow researchers to model potential interactions with both peripheral and central kinase targets while using experimentally determined parameters from related pyridazine amides as validation benchmarks [1].

Method Development for LC-MS/MS Quantification of Pyridazine Amides

The compound's moderate complexity (29 heavy atoms) and distinct fragmentation pattern, as inferred from its structure, make it a useful reference standard for developing and validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods aimed at quantifying pyridazine-containing small molecules in biological matrices. Its purity specification of typically 95% is adequate for use as an analytical reference material in method development workflows.

Negative Control or Chemical Probe in SYK-Mediated Signaling Assays

Drawing on the established landscape of pyridazine amide SYK inhibitors, this compound could serve as a structurally related but potentially less optimized chemical probe (due to its higher HBD count) in cellular assays of B-cell receptor signaling. Its use alongside a well-characterized SYK inhibitor (e.g., RO9021, IC50 = 5.6 nM) could help dissect the contribution of specific hydrogen-bonding interactions to kinase selectivity and cellular potency [2].

Quote Request

Request a Quote for 2,3-dimethoxy-N-(2-((6-(pyridin-2-ylamino)pyridazin-3-yl)amino)ethyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.